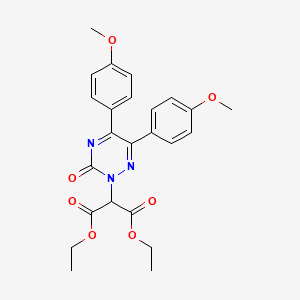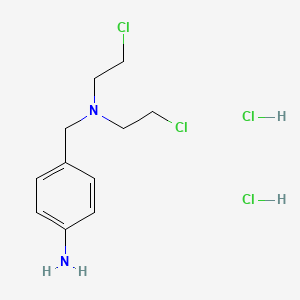
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various therapeutic and industrial applications. Nitrogen mustards were initially developed for chemical warfare but have since found significant use in medical treatments, particularly in oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride typically involves the reaction of 4-aminobenzylamine with beta-chloroethyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of various by-products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides .
Aplicaciones Científicas De Investigación
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential use in biochemical assays.
Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties, which can interfere with DNA replication in cancer cells.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride involves its alkylating properties. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This action makes it effective in targeting rapidly dividing cells, such as cancer cells. The primary molecular targets are the guanine bases in DNA, where the compound forms inter-strand cross-links .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl-bis(beta-chloroethyl)amine hydrochloride
- Tris(beta-chloroethyl)amine hydrochloride
- Melphalan
- Chlorambucil
Uniqueness
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride is unique due to its specific structure, which allows for targeted alkylation of DNA. Compared to other nitrogen mustards, it may offer different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for specific medical and industrial applications .
Propiedades
Número CAS |
102395-97-1 |
|---|---|
Fórmula molecular |
C11H18Cl4N2 |
Peso molecular |
320.1 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)aminomethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C11H16Cl2N2.2ClH/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10;;/h1-4H,5-9,14H2;2*1H |
Clave InChI |
KGIIPJSNBLATAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN(CCCl)CCCl)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
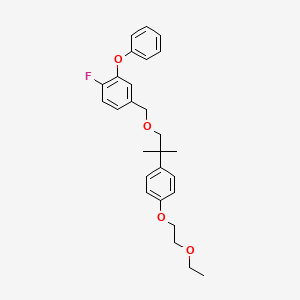
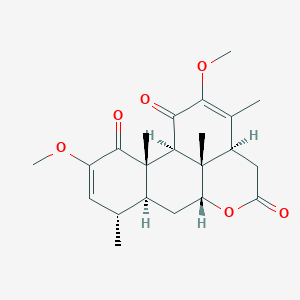

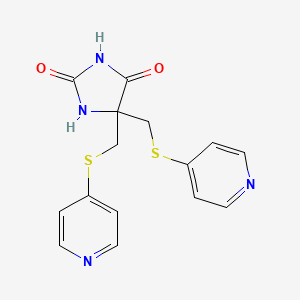
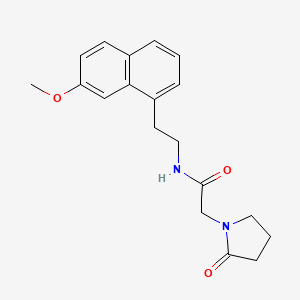
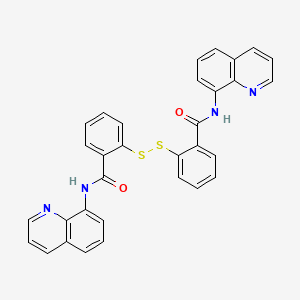
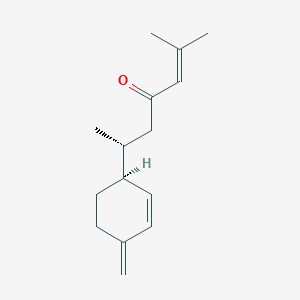
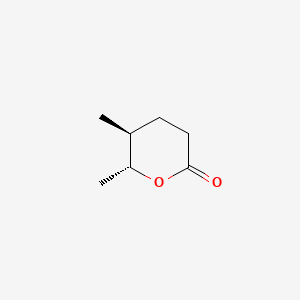
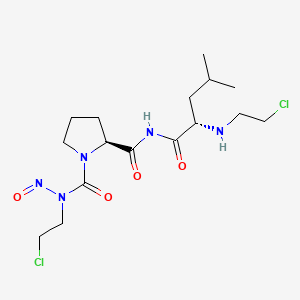
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
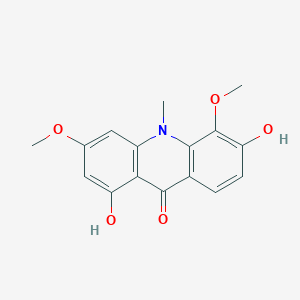
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
